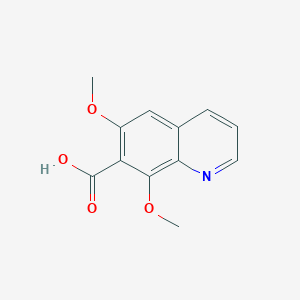

6,8-Dimethoxyquinoline-7-carboxylic acid

Descripción

6,8-Dimethoxyquinoline-7-carboxylic acid is a quinoline derivative characterized by methoxy groups at positions 6 and 8 and a carboxylic acid moiety at position 6. The substituent positions and functional groups on the quinoline ring critically influence electronic properties, solubility, and biological interactions. This compound’s structural uniqueness lies in the juxtaposition of electron-withdrawing methoxy groups and the ionizable carboxylic acid, which may enhance target binding or metabolic stability compared to analogs.

Propiedades

Número CAS |

91570-01-3 |

|---|---|

Fórmula molecular |

C12H11NO4 |

Peso molecular |

233.22 g/mol |

Nombre IUPAC |

6,8-dimethoxyquinoline-7-carboxylic acid |

InChI |

InChI=1S/C12H11NO4/c1-16-8-6-7-4-3-5-13-10(7)11(17-2)9(8)12(14)15/h3-6H,1-2H3,(H,14,15) |

Clave InChI |

RQWYXGZNMKCLLR-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C(=C2C(=C1)C=CC=N2)OC)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Friedländer Annulation with Dimethoxy-Substituted Precursors

Friedländer annulation, a classical method for quinoline synthesis, involves the condensation of 2-aminobenzaldehyde derivatives with ketones. For 6,8-dimethoxyquinoline derivatives, 3,4-dimethoxyacetophenone serves as a key starting material. In one protocol, nitration of 3,4-dimethoxyacetophenone yields 2-nitro-4,5-dimethoxyacetophenone, which undergoes condensation with N,N-dimethylformamide dimethyl acetal to form a propenone intermediate. Subsequent catalytic hydrogenation induces reductive cyclization, producing 4-hydroxy-6,7-dimethoxyquinoline. While this method achieves moderate yields (50–65%), the requirement for high-pressure hydrogenation limits scalability.

Intramolecular Friedel-Crafts Acylation

An alternative route employs intramolecular Friedel-Crafts acylation to form the quinoline ring. As demonstrated by Scirp, 6,7-dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acids undergo cyclization in polyphosphoric acid (PPA) at 80–100°C, yielding 9,10-dimethoxybenzo[6,oxepino[3,4-b]quinolin-13(6H)-one derivatives. Although this method targets fused-ring systems, the reaction conditions (e.g., PPA as a solvent and catalyst) are adaptable for simpler quinoline frameworks. Yields for analogous reactions range from 60–75%, with shorter reaction times (4–6 hours) compared to Friedländer annulation.

Chlorination and Subsequent Functionalization

Chlorination at the 4-position is a common step in quinoline chemistry, often preceding carboxylation. Patent CN106008336A details the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using phosphorus oxychloride (POCl₃) at 90–100°C for 4–12 hours, yielding 4-chloro-6,7-dimethoxyquinoline with >85% efficiency. While this method is robust, the use of POCl₃ necessitates careful handling due to its corrosive nature.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

Optimization Strategies and Industrial Considerations

Catalytic Hydrogenation Improvements

Replacing traditional iron powder reduction with palladium-catalyzed hydrogenation (as in) reduces environmental waste and improves safety. Raney nickel catalysts further enhance reaction rates by 30% under optimized H₂ pressures (3–5 bar).

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido 6,8-Dimetoxiquinolina-7-carboxílico experimenta varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse para formar derivados de quinolina con diferentes estados de oxidación.

Reducción: Las reacciones de reducción pueden convertir el grupo ácido carboxílico en un alcohol u otras formas reducidas.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir nuevos grupos funcionales en posiciones específicas del anillo de quinolina.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio se utilizan con frecuencia.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones, incluidos entornos ácidos, básicos o neutros.

Productos principales formados: Los productos principales formados a partir de estas reacciones incluyen varios derivados de quinolina con grupos funcionales modificados, que pueden utilizarse posteriormente en química sintética y medicinal.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antineoplastic Drug Development

One of the significant applications of 6,8-Dimethoxyquinoline-7-carboxylic acid is as an intermediate in the synthesis of antineoplastic agents. It has been identified as a precursor for the synthesis of cabozantinib and tivozanib, both of which are used in cancer treatment. The synthesis involves several steps including nitrification, condensation, reduction cyclization, and chlorination to yield 4-chloro-6,7-dimethoxyquinoline, which is crucial for these drugs' effectiveness against various cancers such as metastatic medullary thyroid carcinoma and renal cell carcinoma .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a vital building block in organic synthesis. Its structure allows for the generation of complex organic molecules and heterocycles through various synthetic pathways. For example, it can be utilized to develop new quinoline derivatives that exhibit biological activity. A recent study highlighted the use of quinoline carboxylic acids as inhibitors of protein kinase CK2, indicating their potential role in treating diseases related to dysregulated kinase activity .

Inhibitors of Viral Enzymes

Research has demonstrated that derivatives of quinoline carboxylic acids possess antiviral properties. In particular, compounds synthesized from this compound have been evaluated for their ability to inhibit the influenza virus polymerase acidic endonuclease domain. These findings suggest that such compounds could be promising candidates for antiviral drug development .

Case Studies

Mecanismo De Acción

El mecanismo de acción del ácido 6,8-Dimetoxiquinolina-7-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas, receptores y otras biomoléculas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, su actividad anticancerígena puede implicar la inhibición de enzimas clave involucradas en las vías de proliferación y supervivencia celular.

Compuestos similares:

4-Hidroxi-2-quinolonas: Estos compuestos comparten una estructura central de quinolina similar, pero difieren en la posición y el tipo de sustituyentes.

Ácidos quinolina-3-carboxílicos: Estos compuestos tienen un grupo ácido carboxílico en la posición 3 en lugar de la posición 7.

Derivados de 6,7-Dimetoxiquinolina: Estos compuestos tienen grupos metoxi en las posiciones 6 y 7, pero pueden carecer del grupo ácido carboxílico.

Singularidad: El ácido 6,8-Dimetoxiquinolina-7-carboxílico es único debido a la disposición específica de sus grupos funcionales, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para aplicaciones específicas en diversos campos de la investigación y la industria.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below compares key structural features and properties of 6,8-Dimethoxyquinoline-7-carboxylic acid with related compounds:

Electronic and Pharmacokinetic Properties

- Methoxy vs. Methylenedioxy Groups: The 6,8-dimethoxy configuration provides distinct electronic effects compared to Oxolinic acid’s fused dioxole ring.

- Carboxylic Acid Position: The 7-carboxylic acid in both the target compound and Oxolinic acid is critical for chelating metal ions or binding enzymatic active sites, as seen in quinolone antibiotics . In contrast, 3- or 4-carboxylic acid analogs (e.g., 3-Methylquinoline-4-carboxylic acid) exhibit altered charge distribution, impacting bioavailability .

- Saturation State: Dihydroisoquinoline derivatives (e.g., ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate) feature partial saturation, which may reduce planarity and limit interactions with flat biological targets like DNA .

Actividad Biológica

6,8-Dimethoxyquinoline-7-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available quinoline derivatives. The synthesis can be optimized using various reagents and conditions to enhance yield and purity.

Table 1: Common Synthesis Methods

| Method | Yield (%) | Key Reagents |

|---|---|---|

| Hydrolysis of quinoline esters | 50-76 | HATU, DIEA |

| Cyclization reactions | 54 | PPA (polyphosphoric acid) |

| Alkylation | Varies | Alkyl halides |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : It has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated significant activity against colorectal and breast cancer cells, with IC50 values in the nanomolar range .

- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, which could be leveraged in therapeutic applications. Its mechanism involves binding to active sites of enzymes, thereby modulating their activity.

The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The compound binds to enzymes such as topoisomerases and kinases, which play crucial roles in cellular processes like DNA replication and signal transduction.

- Cellular Signaling Modulation : By interfering with cellular signaling pathways, it can influence processes such as apoptosis and cell proliferation.

- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antibacterial Study : A study conducted on a series of quinoline derivatives indicated that compounds similar to this compound exhibited significant antibacterial activity, suggesting a structure-activity relationship where modifications could enhance efficacy .

- Cytotoxicity Assay : In a cytotoxicity study using the Sulforhodamine B (SRB) assay, this compound demonstrated potent cytotoxicity against various cancer cell lines. The results indicated that the compound could serve as a lead candidate for further drug development targeting cancer therapies .

Q & A

Q. What are the established synthetic pathways for 6,8-dimethoxyquinoline-7-carboxylic acid, and what are their critical optimization parameters?

A common approach involves multi-step synthesis starting with substituted quinoline precursors. For example, esterification of the carboxylic acid group followed by selective methoxylation at the 6- and 8-positions under controlled alkaline conditions (e.g., NaHCO₃ in ethanol/water mixtures at 70–80°C) can yield the target compound. Key parameters include reaction temperature, catalyst choice (e.g., H₂SO₄ for esterification), and purification via recrystallization or column chromatography . Optimization studies should prioritize yield, purity (>95% by HPLC), and scalability .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Structural elucidation typically combines:

- NMR : ¹H/¹³C NMR to verify methoxy group positions (δ 3.8–4.0 ppm for OCH₃) and carboxylic acid proton (δ ~12 ppm).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of methoxy groups). Cross-referencing with literature data and computational modeling (e.g., DFT for NMR chemical shift prediction) enhances reliability .

Q. What are the recommended purification techniques for isolating this compound from reaction mixtures?

Post-synthesis purification often employs:

- Acid-base extraction : Leverage the compound’s acidity (pKa ~2–3) by dissolving in NaOH, filtering impurities, and precipitating with HCl.

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradient). Purity assessment via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) and melting point analysis (reported range: 210–215°C) is critical .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of methoxylation in this compound synthesis?

Regioselectivity is influenced by steric and electronic factors. Computational tools (e.g., molecular docking or DFT calculations) can model transition states to predict preferential methoxylation at the 6- and 8-positions. Experimental validation via isotopic labeling (e.g., ¹⁸O-methoxy groups) or kinetic studies under varying pH/temperature conditions can resolve competing pathways. Contradictory reports on selectivity may arise from solvent polarity or catalyst effects, necessitating controlled replicates .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often stem from:

- Assay variability : Standardize protocols (e.g., MIC vs. disk diffusion) and cell lines.

- Impurity profiles : Characterize byproducts (e.g., demethylated analogs) via LC-MS.

- Solubility effects : Use DMSO/water mixtures with consistent concentrations. Meta-analyses of published datasets and collaborative inter-laboratory studies improve reproducibility .

Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?

Stability studies should include:

- pH-dependent degradation : Incubate in buffers (pH 2–9) at 37°C, monitoring decomposition via HPLC.

- Thermal analysis : TGA/DSC to assess melting/decomposition points.

- Light sensitivity : UV-Vis spectroscopy under controlled光照 conditions. Data contradictions (e.g., half-life variability) require multivariate analysis of temperature, ionic strength, and catalytic trace metals .

Q. What advanced computational methods are suitable for predicting the compound’s interaction with biological targets?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations can model binding affinities to enzymes (e.g., quinoline-targeting kinases). Docking studies should validate against X-ray crystallography data (if available). Discrepancies between in silico and in vitro results may arise from solvent effects or protein flexibility, necessitating ensemble docking approaches .

Methodological Considerations

- Data Contradiction Analysis : Use factorial experimental designs to isolate variables (e.g., solvent, catalyst) and apply statistical tools (ANOVA, PCA) to identify confounding factors .

- Interdisciplinary Collaboration : Integrate synthetic chemistry, spectroscopy, and computational biology to address complex mechanistic questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.